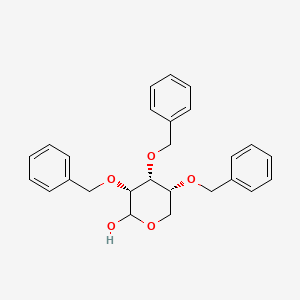
1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)ethan-1-one is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a unique structure that includes an amino group, a methoxy group, and a phenothiazine core, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)ethan-1-one typically involves the reaction of 3-amino-7-methoxy-10H-phenothiazine with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and specific solvents like dichloromethane.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Secondary amines.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in treating neurological disorders due to its structural similarity to other phenothiazine-based drugs.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)ethan-1-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to antimicrobial effects. Additionally, it can inhibit certain enzymes involved in neurotransmitter pathways, making it a potential candidate for treating neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-one
- 10-Methyl-10H-phenothiazine
- 10-Benzoyl-10H-phenothiazine
Uniqueness
1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)ethan-1-one is unique due to the presence of both an amino group and a methoxy group on the phenothiazine core. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C15H14N2O2S |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-(3-amino-7-methoxyphenothiazin-10-yl)ethanone |
InChI |
InChI=1S/C15H14N2O2S/c1-9(18)17-12-5-3-10(16)7-14(12)20-15-8-11(19-2)4-6-13(15)17/h3-8H,16H2,1-2H3 |
InChI Key |
HHIYAQIKDHUXNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)N)SC3=C1C=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



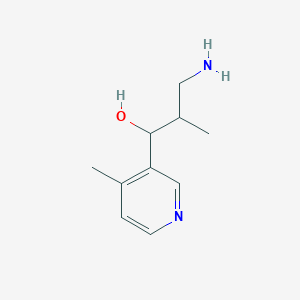
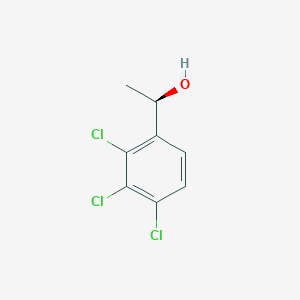
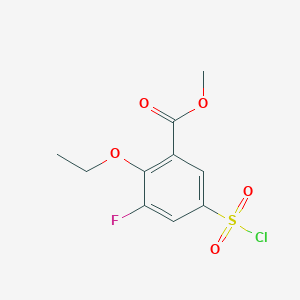
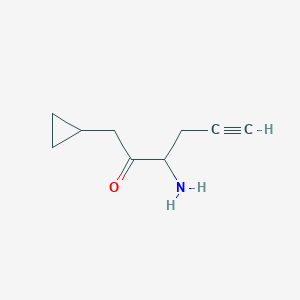
![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine](/img/structure/B15255164.png)
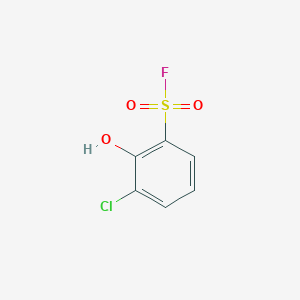
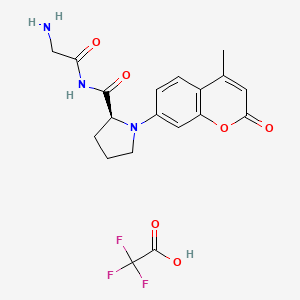
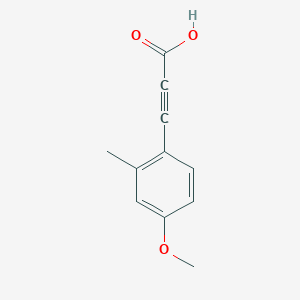
![4-[1-(Aminomethyl)cyclopropyl]-2-methyloxan-4-ol](/img/structure/B15255183.png)
![1-[1-(Aminomethyl)cyclopropyl]-3-methoxycyclobutan-1-ol](/img/structure/B15255196.png)
![[3-(2-Bromophenyl)pyrrolidin-3-yl]methanol](/img/structure/B15255205.png)

